3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

Description

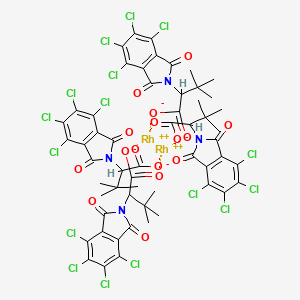

The compound 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is a dirhodium complex featuring a tetrachlorophthalimide-derived ligand coordinated to a rhodium center. Its structure includes a tert-leucinato backbone modified with a 4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl group, forming a chiral environment critical for catalytic applications. The ethyl acetate adduct stabilizes the complex, as noted in its full chemical name: Tetrakis[mu-[(alphaS)-4,5,6,7-tetrachloro-alpha-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato]]dirhodium bis(ethyl acetate) (CAS 515876-71-8) .

Properties

IUPAC Name |

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPFDGCIUABLIB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H40Cl16N4O16Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1798.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) typically involves multiple steps:

Synthesis of the butanoate ligand: This can be achieved through esterification reactions involving 3,3-dimethylbutanoic acid and appropriate alcohols under acidic conditions.

Formation of the tetrachlorodioxoisoindolyl group: This involves chlorination and oxidation reactions starting from isoindoline derivatives.

Coordination with rhodium: The final step involves the coordination of the synthesized ligands with a rhodium precursor, such as rhodium chloride, under controlled conditions to form the desired complex.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state rhodium complexes.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in lower oxidation state rhodium species.

Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions, such as ligand exchange reactions with phosphines or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) has several scientific research applications:

Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its unique coordination properties.

Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of metal-based drugs with anticancer and antimicrobial properties.

Analytical Chemistry: It is used as a reagent in analytical techniques, such as spectroscopy and chromatography, for the detection and quantification of various analytes.

Mechanism of Action

The mechanism by which 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion with the ligands, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the rhodium center acts as an active site for substrate binding and activation, leading to the desired chemical reaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrachlorophthalimide Derivatives

- Borylated Tetrachlorophthalimides (e.g., 4,5,6,7-Tetrachloro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione):

- Structural Similarity : Shares the 4,5,6,7-tetrachloro-1,3-dioxoisoindolyl core but replaces the rhodium center with a boronate ester.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions due to boron’s reactivity .

- Key Difference : Lacks transition-metal coordination, limiting catalytic versatility compared to the rhodium complex .

Sulphonamide-Tetrachloroisoindolinone Hybrids

- Examples: 3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)benzenesulphonamide (Compound 9) . Structural Similarity: Retains the tetrachlorinated isoindolinone scaffold but substitutes the rhodium-tert-leucinate group with sulphonamide. Applications: Carbonic anhydrase inhibitors (e.g., human CA IX/XII), with IC₅₀ values in the nanomolar range . Key Difference: Bioactivity is driven by sulphonamide-enzyme interactions rather than metal-ligand coordination .

Tetrachlorophthalimide-Based Pigments

- PIGMENT YELLOW 138 (CAS 30125-47-4): Structural Similarity: Contains two tetrachloro-dioxoisoindole units linked via a quinoline bridge. Applications: High thermal stability (up to 300°C) and UV resistance, used in coatings and plastics . Key Difference: Non-metallic, polymeric structure optimized for photophysical properties rather than catalysis .

Antimicrobial Phthalimide Derivatives

- 2-(4-Methoxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione: Structural Similarity: Chlorinated isoindolinone core with a Schiff base substituent. Applications: DNA-binding antimicrobial agents with MIC values <10 µg/mL against Staphylococcus aureus . Key Difference: Enhanced cellular uptake via methoxy groups, absent in the rhodium complex .

Comparative Data Table

Biological Activity

3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate (often referred to as the compound of interest) is a complex organic compound notable for its unique structure and potential biological activities. The incorporation of a rhodium(II) ion enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C17H15Cl4NO5

- Molecular Weight : 455.1 g/mol

- IUPAC Name : (3,3-dimethyl-2-oxobutyl) 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate

- InChI Key : OKJIYEGHTAMQQL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular processes such as proliferation and apoptosis. The presence of the tetrachloroisoindole moiety suggests potential interactions with DNA and RNA synthesis pathways.

Anticancer Properties

Research has indicated that compounds similar to 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate exhibit significant anticancer activity. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

A study demonstrated that derivatives of this compound could effectively reduce tumor growth in xenograft models by inducing apoptosis through caspase activation pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example:

- In vitro studies reported effective inhibition of Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound's interaction with specific enzymes can lead to significant biological effects:

- Enzyme Targeting : It has been shown to inhibit enzymes related to cancer proliferation and microbial metabolism.

Case Studies

- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Antimicrobial Tests : A series of tests conducted on Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Antimicrobial | Disrupts cell membranes | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this rhodium complex?

Answer:

Synthesis typically involves ligand coordination to the rhodium center under controlled conditions. For example, analogous rhodium complexes are prepared by reacting rhodium salts with organic ligands in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Characterization requires multi-technique validation:

- 1H/13C NMR : To confirm ligand attachment and rhodium coordination shifts (e.g., downfield shifts in carbonyl or isoindole protons) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks matching the expected m/z for the rhodium complex (e.g., [M+H]+ or [M-Cl]+ fragments) .

- IR Spectroscopy : To identify key functional groups, such as C=O stretches (~1700 cm⁻¹) from the dioxoisoindole moiety .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Structural elucidation relies on complementary spectroscopic

- NMR Spectroscopy :

- 1H NMR : Look for splitting patterns in the 3,3-dimethylbutanoate moiety (e.g., singlet for methyl groups at δ ~1.0–1.2 ppm) and aromatic protons in the tetrachlorinated isoindole ring (δ ~7.0–8.5 ppm) .

- 13C NMR : Signals for the Rh-coordinated carbonyl carbons (δ ~180–190 ppm) and quaternary carbons in the isoindole ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass matches theoretical values (e.g., ±2 ppm error) .

- X-ray Crystallography (if crystals are obtainable): Provides definitive proof of geometry and Rh oxidation state .

Advanced: How can researchers resolve discrepancies in reported catalytic activity data for rhodium complexes in electrochemical sensors?

Answer:

Contradictions may arise from variations in electrode modification, solvent systems, or Rh oxidation states. To address this:

- Controlled Replication : Reproduce experiments using identical conditions (e.g., electrode pretreatment, electrolyte composition) .

- Electrochemical Impedance Spectroscopy (EIS) : Compare charge-transfer resistance (Rct) to assess consistency in catalytic efficiency .

- XPS Analysis : Verify the Rh oxidation state (e.g., Rh(II) vs. Rh(III)) on the electrode surface, as this directly impacts reactivity .

Advanced: What strategies optimize the catalytic efficiency of rhodium complexes in heterogeneous systems?

Answer:

Key approaches include:

- Ligand Tuning : Introduce electron-withdrawing groups (e.g., Cl in the isoindole ring) to enhance electrophilicity at the Rh center, improving substrate binding .

- Support Material Design : Immobilize the complex on conductive supports (e.g., carbon nanotubes) to increase active surface area and stability .

- Operando Spectroscopy : Monitor real-time changes during catalysis using techniques like Raman or UV-vis to identify rate-limiting steps .

Advanced: How can the biological interactions of this rhodium complex be systematically evaluated?

Answer:

Biological studies require a tiered methodology:

- In Vitro Assays :

- Computational Modeling :

- Molecular Docking : Predict binding affinities to target proteins (e.g., topoisomerases) using software like MOE .

- In Vivo Testing (if preliminary data are promising): Evaluate pharmacokinetics and toxicity in model organisms .

Basic: What are the key stability considerations for handling this rhodium complex in aqueous environments?

Answer:

Rhodium(II) complexes are prone to oxidation in aqueous media. Mitigation strategies include:

- Anaerobic Conditions : Use Schlenk lines or gloveboxes for synthesis and storage .

- Stabilizing Ligands : Incorporate π-accepting ligands (e.g., dioxoisoindole) to reduce Rh center reactivity .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydroxide-induced degradation .

Advanced: How can computational methods aid in predicting the reactivity of this rhodium complex?

Answer:

- DFT Calculations : Model electron density maps to identify electrophilic/nucleophilic sites on the Rh center .

- Reaction Pathway Simulations : Use software like Gaussian to predict intermediates in catalytic cycles (e.g., Rh(II) → Rh(III) transitions) .

- Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and optimize reaction conditions .

Basic: What are the primary applications of this rhodium complex in academic research?

Answer:

- Catalysis : As a redox mediator in electrochemical sensors for detecting heavy metals or organic pollutants .

- Organic Synthesis : As a catalyst for C–H activation or cyclopropanation reactions due to Rh(II)’s unique electronic profile .

- Materials Science : In hybrid materials for photoelectrochemical cells .

Advanced: How can researchers validate the purity of the rhodium complex when commercial standards are unavailable?

Answer:

- Elemental Analysis (EA) : Confirm C, H, N, and Cl content matches theoretical values (±0.3% error) .

- HPLC-PDA : Use reverse-phase chromatography with UV detection to check for unreacted ligand or Rh salts .

- TGA-DSC : Assess thermal decomposition profiles to identify impurities based on unexpected mass loss events .

Advanced: What mechanistic insights are critical for understanding the redox behavior of this complex?

Answer:

- Cyclic Voltammetry (CV) : Identify redox peaks (e.g., Rh(II)/Rh(III) at ~0.5–0.8 V vs. Ag/AgCl) and assess reversibility .

- Spectroelectrochemistry : Correlate UV-vis absorption changes with redox states during electrolysis .

- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Rh(III) species) in reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.